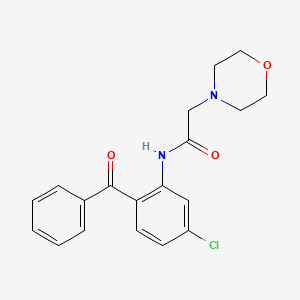
N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide” appears to be a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and flash point. Unfortunately, I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on benzothiazole derivatives, including compounds with morpholinoacetamide pharmacophores, has shown promising anticonvulsant properties. Studies demonstrate that specific morpholino derivatives exhibit potential as lead compounds for the development of new anticonvulsant drugs. These findings are supported by in vivo screenings and in silico drug-likeness assessments, highlighting the compounds' ability to match established anticonvulsants' pharmacophore profiles (Amir et al., 2012).
Antimicrobial Activity
Compounds featuring the morpholinoacetamide group have been synthesized and tested for their antimicrobial efficacy. A study on novel benzoxazole derivatives revealed broad-spectrum activity against various Gram-positive, Gram-negative bacteria, and yeasts such as Candida species, showcasing the potential of these compounds in treating infectious diseases (Temiz‐Arpacı et al., 2005).
Anticancer Activity
Sulfonamide derivatives, including those with morpholinophenyl moieties, have shown significant anticancer activity against breast and colon cancer cell lines in vitro. This research opens avenues for developing new cancer therapies based on the cytotoxic properties of these compounds (Ghorab et al., 2015).
Antitumor Properties
The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and their evaluation for antitumor properties have contributed to the search for new anticancer agents. Initial screenings suggest that these compounds may offer a promising foundation for anticancer drug development (Horishny et al., 2020).
Photoinitiators for Coatings
Copolymeric systems incorporating morpholinophenyl and benzyl moieties have been investigated for their application as photoinitiators in ultraviolet-curable pigmented coatings. This research indicates potential industrial applications in developing more efficient and eco-friendly coating systems (Angiolini et al., 1997).
Molecular Docking and Ligand Interaction Studies
Studies on bioactive benzothiazolinone acetamide analogs, including quantum mechanical and ligand-protein interaction analyses, have explored their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells. These findings highlight the diverse applications of such compounds beyond traditional pharmacology (Mary et al., 2020).
Safety And Hazards
Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find an MSDS for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.
Direcciones Futuras
Without more information on “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”, it’s difficult to speculate on future directions for research or application.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, more detailed information or experimental data would be needed.
Propiedades
IUPAC Name |
N-(2-benzoyl-5-chlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-7-16(19(24)14-4-2-1-3-5-14)17(12-15)21-18(23)13-22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVIAHIQQKIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

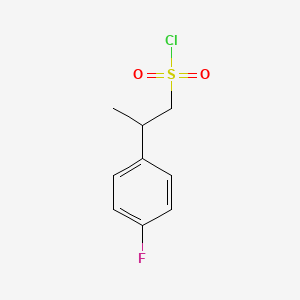
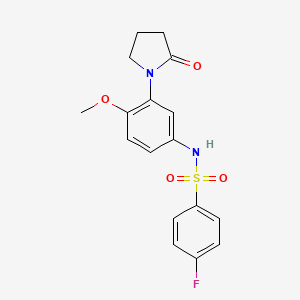
![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2561415.png)
![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)
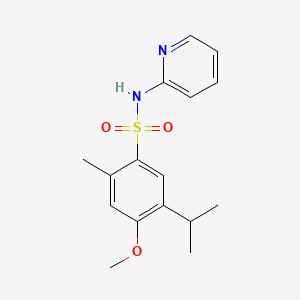
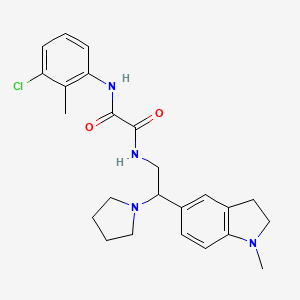
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
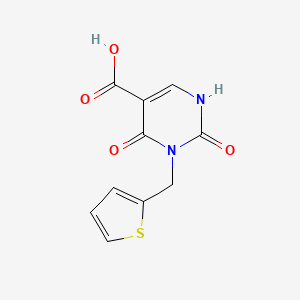
![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)